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For Researchers, Scientists, and Drug Development Professionals

Introduction
1-(Benzyloxy)-2-fluoro-4-nitrobenzene is a substituted aromatic ether that serves as a

versatile building block in organic synthesis. Its chemical structure, featuring a benzyloxy

group, a fluorine atom, and a nitro group on a benzene ring, provides multiple reactive sites for

the construction of more complex molecules. This trifunctional arrangement makes it a valuable

intermediate in the pharmaceutical and agrochemical industries, where it is utilized in the

synthesis of a variety of target compounds.[1] This technical guide provides a comprehensive

overview of the chemical properties, synthesis, and spectral characterization of 1-
(Benzyloxy)-2-fluoro-4-nitrobenzene.

Chemical Structure and Properties
The chemical structure of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene is characterized by a

benzene ring substituted at the 1, 2, and 4 positions. The IUPAC name for the compound with

CAS number 76243-24-8 is 1-(benzyloxy)-2-fluoro-4-nitrobenzene, also referred to as 4-

Benzyloxy-3-fluoro-1-nitrobenzene. It is important to distinguish it from its isomer, 2-

(Benzyloxy)-4-fluoro-1-nitrobenzene (CAS 129464-01-3).[2]

The presence of the electron-withdrawing nitro and fluoro groups activates the aromatic ring

towards nucleophilic aromatic substitution, while the benzyloxy group can be cleaved under
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certain conditions to yield a phenol, offering further synthetic utility. The fluorine atom, in

particular, is a good leaving group in nucleophilic aromatic substitution reactions due to the

electron-withdrawing nature of the adjacent nitro group.

Table 1: Physicochemical Properties of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene

Property Value Source

CAS Number 76243-24-8 [1]

Molecular Formula C₁₃H₁₀FNO₃ [1]

Molecular Weight 247.22 g/mol [1]

Appearance
Yellow solid (at room

temperature)
[1]

Boiling Point
395.242 °C at 760 mmHg

(Predicted)
[1]

Density 1.3 g/cm³ (Predicted) [1]

Flash Point 192.836 °C (Predicted) [1]

Synthesis of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene
The synthesis of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene is typically achieved through a

nucleophilic aromatic substitution reaction. While a specific detailed experimental protocol for

this exact compound is not readily available in publicly accessible literature, a general and

plausible synthetic route can be derived from established chemical principles, namely the

Williamson ether synthesis adapted for an aromatic substrate.

Proposed Synthetic Pathway: Nucleophilic Aromatic
Substitution
This synthesis involves the reaction of a suitable fluoronitrophenol with benzyl bromide in the

presence of a base. The likely starting material would be 2-fluoro-4-nitrophenol. The phenoxide

ion, generated in situ by the base, acts as a nucleophile, displacing the bromide from benzyl

bromide to form the desired ether linkage.
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Diagram 1: Proposed Synthesis of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene

Reactants

Process

Product

2-Fluoro-4-nitrophenol

Nucleophilic Aromatic Substitution
(Williamson Ether Synthesis)

Benzyl Bromide Base (e.g., K₂CO₃)

1-(Benzyloxy)-2-fluoro-4-nitrobenzene

Click to download full resolution via product page

Caption: Proposed synthesis of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene.

Experimental Protocol (Hypothetical)
The following is a hypothetical experimental protocol based on general procedures for similar

reactions. This should be adapted and optimized by researchers based on laboratory

conditions and safety assessments.

Materials:

2-Fluoro-4-nitrophenol

Benzyl bromide

Anhydrous potassium carbonate (K₂CO₃)

Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate

Brine solution

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

To a stirred solution of 2-fluoro-4-nitrophenol (1.0 eq) in anhydrous DMF, add anhydrous

potassium carbonate (1.5 eq).

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the

phenoxide.

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer

Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold

water.

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Concentrate the organic layer under reduced pressure to obtain the crude product.

Purify the crude product by column chromatography on silica gel using a suitable eluent

system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1-(benzyloxy)-2-fluoro-4-
nitrobenzene.

Spectroscopic Data (Predicted)
While experimental spectra for 1-(Benzyloxy)-2-fluoro-4-nitrobenzene are not readily

available, the expected spectral characteristics can be predicted based on its functional groups

and the analysis of similar compounds.
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Table 2: Predicted Spectroscopic Data for 1-(Benzyloxy)-2-fluoro-4-nitrobenzene
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Technique Expected Chemical Shifts / Peaks

¹H NMR
* δ ~7.3-7.5 ppm (m, 5H): Protons of the benzyl

ring.

* δ ~7.8-8.2 ppm (m, 3H): Protons on the nitro-

substituted aromatic ring.

* δ ~5.2 ppm (s, 2H): Methylene protons of the

benzyloxy group (-OCH₂-).

¹³C NMR
* δ ~150-160 ppm: Aromatic carbons attached

to oxygen and fluorine.

* δ ~140-150 ppm: Aromatic carbon attached to

the nitro group.

* δ ~125-135 ppm: Aromatic carbons of the

benzyl ring.

* δ ~110-125 ppm: Aromatic carbons of the

substituted ring.

* δ ~70 ppm: Methylene carbon of the benzyloxy

group (-OCH₂-).

FT-IR (cm⁻¹) * ~3100-3000: Aromatic C-H stretch.

* ~2950-2850: Aliphatic C-H stretch (from -

CH₂-).

* ~1590, 1490: Aromatic C=C stretch.

* ~1520, 1340: Asymmetric and symmetric NO₂

stretch.

* ~1250: Aryl-O-CH₂ stretch (asymmetric).

* ~1050: Aryl-O-CH₂ stretch (symmetric).

* ~1200-1100: C-F stretch.

Mass Spec. * [M]⁺ at m/z = 247.06: Molecular ion peak.

* Fragment at m/z = 91: Benzyl cation [C₇H₇]⁺.
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Applications in Research and Development
1-(Benzyloxy)-2-fluoro-4-nitrobenzene is a key intermediate in the synthesis of various

pharmaceutical and agrochemical compounds.[1] The nitro group can be readily reduced to an

amine, which can then undergo a variety of transformations such as diazotization, acylation, or

alkylation. The fluorine atom can be displaced by various nucleophiles, allowing for the

introduction of diverse functionalities. The benzyloxy group serves as a protecting group for the

phenolic hydroxyl, which can be deprotected at a later stage of the synthesis.

Diagram 2: Synthetic Utility of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene

Synthetic Transformations

Intermediate Products

1-(Benzyloxy)-2-fluoro-4-nitrobenzene

Reduction of Nitro Group Nucleophilic Aromatic
Substitution (SNAr)

Deprotection of
Benzyloxy Group

Substituted Aniline Further Substituted
Derivatives Substituted Phenol

Click to download full resolution via product page

Caption: Key synthetic transformations of the title compound.

Safety and Handling
As with all chemical reagents, 1-(Benzyloxy)-2-fluoro-4-nitrobenzene should be handled with

appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment,

including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety

information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
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Conclusion
1-(Benzyloxy)-2-fluoro-4-nitrobenzene is a valuable and versatile chemical intermediate with

significant applications in the synthesis of complex organic molecules for the pharmaceutical

and agrochemical industries. Its unique combination of functional groups allows for a wide

range of chemical transformations, making it a key building block for drug discovery and

development professionals. This guide provides a foundational understanding of its properties

and synthesis, encouraging further exploration and application in innovative synthetic

strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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